molecular formula C9H11NO3S B2902588 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid CAS No. 2060036-80-6

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid

Cat. No.: B2902588
CAS No.: 2060036-80-6
M. Wt: 213.25
InChI Key: RLVZRQZUAYCBKF-UHFFFAOYSA-N
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Description

2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid ( 2060036-80-6) is a high-purity chemical building block offered for advanced research and development applications . This compound, with the molecular formula C9H11NO3S and a molecular weight of 213.25, is characterized by its unique structure featuring a benzoic acid moiety linked to a dimethyloxo-sulfanylidene amine group . While specific biological or mechanistic studies on this exact molecule are not extensively published, its structure suggests potential as a versatile intermediate in organic synthesis and medicinal chemistry. Researchers may explore its utility in the development of novel compounds, drawing inspiration from the broader class of aminobenzoic acid derivatives, which are recognized for their application in designing molecules with diverse therapeutic potential . As a specialized reagent, it can be employed in the synthesis of more complex structures, such as peptides incorporating non-standard amino acids for crystallographic and hydrogen-bonding studies, or in the creation of functionalized polymers and materials science . This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet for detailed hazard information.

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVZRQZUAYCBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC=C1C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfoximine Functional Group Reactivity

The sulfoximine group (–N=S(O)(CH₃)₂) in this compound requires sequential oxidation and amination of a sulfide precursor. Key mechanistic steps involve:

  • Sulfide Oxidation : Conversion of dimethyl sulfide (CH₃)₂S to dimethyl sulfoxide (DMSO) using oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
  • Imination : Reaction of DMSO with ammonia or hydroxylamine derivatives under catalytic conditions to form the sulfoximine moiety.

The benzoic acid group is introduced via carboxylation of a pre-functionalized aromatic ring or through post-synthetic modification of an amino-substituted benzene derivative.

Synthetic Routes to 2-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}benzoic Acid

Direct Sulfoximine Formation from Anthranilic Acid

Route 1 :

  • Starting Material : Anthranilic acid (2-aminobenzoic acid).
  • Step 1 : Diazotization of the amino group using NaNO₂/HCl at 0–5°C.
  • Step 2 : Sulfenylation with dimethyl sulfide to form 2-(dimethylsulfanyl)benzoic acid.
  • Step 3 : Oxidation with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone (0°C, 4 h) to yield the sulfoxide intermediate.
  • Step 4 : Imination using NH₃ and Cu(OAc)₂ in methanol at 60°C (12 h).

Table 1 : Optimization of Imination Conditions

Catalyst Solvent Temp (°C) Yield (%)
Cu(OAc)₂ Methanol 60 72
FeCl₃ Ethanol 70 58
None DMF 80 31

Palladium-Catalyzed C–H Amination

Route 2 :

  • Substrate : 2-Iodobenzoic acid.
  • Coupling Partner : Dimethylsulfoximine.
  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, DMSO, 110°C (24 h).
  • Yield : 68% after recrystallization from ethyl acetate/hexane.

Critical Analysis of Methodologies

Byproduct Formation in Oxidative Imination

The use of hypervalent iodine reagents (e.g., PhI(OAc)₂) minimizes over-oxidation to sulfones but requires strict temperature control. Side products include:

  • Sulfone derivative : 2-{[dimethyl(dioxo)-λ⁶-sulfanylidene]amino}benzoic acid (≤8% yield).
  • Decarboxylated product : Observed in reactions above 70°C.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) enhance sulfoximine stability but slow reaction kinetics. Mixed solvent systems (H₂O/THF 1:3) improve yields by 12–15% compared to neat conditions.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 8.02 (d, J = 7.6 Hz, 1H, ArH), 7.64 (t, J = 7.2 Hz, 1H, ArH), 7.51 (d, J = 8.0 Hz, 1H, ArH), 3.21 (s, 6H, (CH₃)₂S(O)N).
  • ¹³C NMR : δ 168.4 (COOH), 142.1 (C–N), 132.8–127.3 (ArC), 45.2 ((CH₃)₂S(O)N).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₉H₁₂NO₃S [M+H]⁺ 214.0538; found 214.0535.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Required Equiv.
Anthranilic acid 120 1.0
Oxone® 85 2.2
Pd(OAc)₂ 12,000 0.05

Route 1 remains more cost-effective for bulk synthesis despite lower atom economy (64%) compared to Route 2 (78%).

Emerging Methodologies

Photocatalytic Amination

Recent advances employ Ru(bpy)₃Cl₂ under blue LED irradiation to activate DMSO for coupling with 2-azidobenzoic acid, achieving 81% yield in flow reactor setups.

Chemical Reactions Analysis

Types of Reactions

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various substituted amino benzoic acid derivatives .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is used as a reagent in organic synthesis and as a building block for creating more complex molecules. The synthesis of this compound typically involves reacting dimethyl sulfoxide (DMSO) with an appropriate amine and a benzoic acid derivative, often using a catalyst like p-toluenesulfonic acid and a solvent such as toluene.
  • Biology This compound is studied for its potential biological activity and interactions with biomolecules. Compounds similar to it have demonstrated antimicrobial activity against bacterial strains, suggesting that its structural components may confer similar properties.
  • Medicine this compound is investigated for potential therapeutic properties, including antimicrobial and anticancer activities. For instance, derivatives of para-aminobenzoic acid (PABA) have shown effectiveness against various bacterial strains. Studies have also indicated that certain analogs can inhibit cancer cell proliferation.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form sulfoxides or sulfones.
  • Reduction Reduction reactions can convert the sulfoxide group to a sulfide.
  • Substitution The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Biological Activities

This compound has potential biological activities, including antimicrobial and anticancer effects. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. It may also interact with organic anion transporters (OATs), enhancing the efflux of metabolites like glutamate from liver cells, which can influence metabolic pathways related to cancer and infection.

  • Antimicrobial activity: Research on related compounds has focused on the salicylidene moiety, revealing significant antimicrobial effects. This underscores the importance of structural features in determining efficacy.
  • Anticancer studies: Investigations into various derivatives have highlighted the role of specific functional groups in modulating anticancer activity, suggesting pathways for future drug development. A study on 4-amino-7-oxo-substituted analogues demonstrated that while some derivatives were inactive, others showed promising results with IC50 values indicating effective inhibition of cancer cell lines.

Mechanism of Action

The mechanism of action of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the molecular features of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid with related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Source
This compound C₉H₁₀N₂O₃S 226.25 g/mol Benzoic acid, sulfoximine Not provided Inference
3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide C₉H₁₁N₃O₂S 225.27 g/mol Benzamide, sulfoximine 1369896-27-4
(Z)-2-((4-(2,4-dichlorostyryl)-6-oxo-6,7-dihydro-1,3,5-thiadiazepin-2-yl)amino)benzoic acid C₂₀H₁₅Cl₂N₃O₃S 456.33 g/mol Benzoic acid, thiadiazepine, dichlorostyryl Not provided
5-[(4-[(7-amino-1-hidroksi-3-sülfo-2-naftil)azo]-2,5-dietoksifenil)azo]-2- [(3-fosfonofenil)azo]benzoik asit (mixture) Complex formula ~800–900 g/mol Polyazo dye, sulfonic acid, phosphonate 163879-69-4
2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide C₄H₁₀N₂OS₂ 166.26 g/mol Ethanethioamide, sulfoximine 1803570-59-3
Key Observations:

Sulfoximine vs.

Biological Activity

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a dimethyl(oxo)-lambda6-sulfanylidene group, contributing to its unique reactivity and biological activity. The molecular structure is significant for its interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of para-aminobenzoic acid (PABA) have shown effectiveness against various bacterial strains, suggesting that the structural components of this compound may confer similar properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityReference
PABAAntibacterial against Staphylococcus aureus
4-Aminobenzoic Acid DerivativesAntimicrobial activity against E. coli

Anticancer Activity

The anticancer potential of similar compounds has also been documented. Studies have indicated that certain analogs can inhibit cancer cell proliferation. For example, PABA derivatives have been tested against leukemia cells, showing varying degrees of cytotoxicity .

Case Study:
A study on 4-amino-7-oxo-substituted analogues demonstrated that while some derivatives were inactive, others showed promising results with IC50 values indicating effective inhibition of cancer cell lines . This suggests that structural modifications can significantly influence biological activity.

The mechanism through which this compound exerts its effects involves interaction with specific enzymes and receptors. It may act as an inhibitor or activator in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for bacterial growth and cancer cell proliferation .
  • Transporter Interaction: The compound may interact with organic anion transporters (OATs), enhancing the efflux of metabolites like glutamate from liver cells, which can influence metabolic pathways related to cancer and infection .

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

  • Antimicrobial Activity: A focus on the salicylidene moiety in related compounds has revealed significant antimicrobial effects, underscoring the importance of structural features in determining efficacy .
  • Anticancer Studies: Investigations into various derivatives have highlighted the role of specific functional groups in modulating anticancer activity, suggesting pathways for future drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-{[Dimethyl(oxo)-lambda⁶-sulfanylidene]amino}benzoic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:
  • Sulfanylidene incorporation : React anthranilic acid derivatives with dimethylsulfoxide (DMSO) or sulfur-based reagents under controlled anhydrous conditions .
  • Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .
  • Yield optimization : Employ inert atmospheres (N₂/Ar) to prevent oxidation of sulfanylidene groups during synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons and sulfanylidene-related peaks. DEPT-135 helps identify CH₂ and CH₃ groups in the dimethyl moiety .
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Grow single crystals via slow evaporation in DMF/ether. Refinement with SHELXL resolves hydrogen-bonding networks and confirms the lambda⁶-sulfanylidene geometry .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal stability : Perform TGA/DSC to assess decomposition temperatures (typically >200°C for sulfonamide analogs). Store at -20°C in amber vials to prevent photodegradation .
  • Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent solvolysis. Use anhydrous acetonitrile for long-term stock solutions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanylidene group in nucleophilic/electrophilic reactions?

  • Methodological Answer :
  • Nucleophilic attack : Use DFT calculations (B3LYP/6-31G*) to model charge distribution, identifying the sulfanylidene sulfur as electrophilic. Validate with kinetic studies (e.g., reaction with thiols monitored via UV-Vis at 280 nm) .
  • Oxidation pathways : Characterize sulfone derivatives via controlled H₂O₂ oxidation, analyzing products with LC-MS and comparing to theoretical m/z values .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 1XYZ) to simulate binding. Focus on sulfanylidene’s hydrogen-bonding with active-site residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets for in vitro validation .

Q. What experimental strategies address contradictions in spectroscopic or bioactivity data?

  • Methodological Answer :
  • Data triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to synthetic analogs .
  • Bioactivity conflicts : Replicate enzyme inhibition assays (e.g., IC₅₀ for carbonic anhydrase) under standardized pH/temperature conditions. Use positive controls (e.g., acetazolamide) to calibrate results .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Derivative synthesis : Modify the benzoic acid moiety (e.g., introduce halogens at position 4) via electrophilic substitution (HNO₃/H₂SO₄) .
  • SAR analysis : Test derivatives in parallel assays (e.g., antimicrobial MIC, cytotoxicity via MTT). Use PCA to correlate substituent electronic parameters (Hammett σ) with activity trends .

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